N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a dimethoxybenzoyl group and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the dimethoxybenzoyl group and the thiophene carboxamide moiety. Key steps may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethoxybenzoyl Group: This step often involves Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst.
Attachment of Thiophene Carboxamide: This can be accomplished through amide bond formation using thiophene-2-carboxylic acid and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide
- N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-4-yl]thiophene-2-carboxamide
Uniqueness
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-13-16-8-6-14(24-23(26)20-5-4-10-30-20)11-19(16)29-22(13)21(25)17-12-15(27-2)7-9-18(17)28-3/h4-12H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJLGEMNELSKSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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